molecular formula C11H16ClNO3 B3027292 Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride CAS No. 1269634-11-8

Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride

Cat. No.: B3027292
CAS No.: 1269634-11-8
M. Wt: 245.70
InChI Key: NVKLERNXNLLGLM-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride (CAS: 1269634-11-8) is a hydrochloride salt of a β-amino ester derivative. Its molecular formula is C₁₁H₁₆ClNO₃, with a molecular weight of 245.70 g/mol . The compound features a 3-methoxyphenyl group attached to a propanoate backbone, with an amino group at the β-position and a methyl ester group. This structure confers unique physicochemical properties, such as moderate polarity due to the methoxy and ester functionalities, and enhanced water solubility from the hydrochloride salt. It is typically stored at room temperature in dry conditions .

Properties

IUPAC Name

methyl 3-amino-3-(3-methoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKLERNXNLLGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269634-11-8
Record name Benzenepropanoic acid, β-amino-3-methoxy-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269634-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and methyl acrylate.

    Condensation Reaction: The first step involves a condensation reaction between 3-methoxybenzaldehyde and methyl acrylate in the presence of a base catalyst to form an intermediate compound.

    Reduction: The intermediate compound is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield the desired product.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt of Methyl 3-amino-3-(3-methoxyphenyl)propanoate.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.

    Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products:

    Oxidation Products: Oxo derivatives of the compound.

    Reduction Products: Amine derivatives.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride is investigated for its potential as a pharmaceutical intermediate. Its structural similarity to amino acids and neurotransmitters allows it to interact with various biological targets, which may lead to the development of new therapeutic agents. Research has focused on its possible effects on:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways, which could have implications for treating inflammatory diseases.

The interaction of this compound with enzymes and receptors is a key area of research. Its amino group can form hydrogen bonds with active sites on target proteins, while the methoxyphenyl group enhances hydrophobic interactions. This dual mechanism may lead to significant pharmacological effects, including:

Interaction TypeDescription
Hydrogen BondingAmino group interacts with active sites on enzymes/receptors
Hydrophobic InteractionsMethoxyphenyl group enhances binding affinity through hydrophobic effects

Material Science

In addition to its biological applications, this compound serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—allows it to be utilized in developing specialty chemicals and materials .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Antitumor Activity : Research has shown that this compound exhibits antitumor properties in vitro, suggesting its potential as a candidate for cancer therapeutics.
  • Neurotransmitter Modulation : Investigations into its effects on neurotransmitter systems have indicated possible applications in neuropharmacology, particularly concerning mood disorders.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and methoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of β-amino esters with aryl substituents. Below is a detailed comparison:

Substitution Patterns on the Aromatic Ring

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride (CAS: 1333750-44-9)
  • Molecular Formula: C₁₁H₁₄ClF₂NO₂
  • Molecular Weight : 265.69 g/mol .
  • Key Differences : The 2,4-difluoro substitution introduces strong electron-withdrawing effects, increasing acidity of the aromatic ring compared to the electron-donating methoxy group in the parent compound. This may alter reactivity in synthesis or binding interactions.
Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS: 952729-65-6)
  • Molecular Weight : ~310 g/mol (estimated).
  • Bromine’s inductive effect could also stabilize intermediates in synthetic pathways .
(S)-Methyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (CAS: 478408-60-5)
  • Molecular Weight : 229.67 g/mol (estimated).
  • Key Differences : Fluorine’s electronegativity at the 3-position may improve metabolic stability compared to methoxy. The (S)-enantiomer highlights the role of stereochemistry in biological activity, though specific data are unavailable .

Variations in the Ester Group

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride (CAS: N/A)
  • Molecular Formula: C₁₁H₁₄ClF₂NO₂ (same as methyl analog but with ethyl ester).
  • Molecular Weight : 265.69 g/mol .
  • This substitution is common in prodrug design.

Complex Substituents and Functional Groups

Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoate hydrochloride (CAS: 473567-08-7)
  • Key Differences : The 4-isobutoxy and 3-methoxy groups create a highly lipophilic and sterically hindered structure. Such modifications are often explored in CNS-targeting pharmaceuticals due to enhanced blood-brain barrier penetration .
Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride (CAS: 2177266-70-3)
  • Key Differences : The nitro group is strongly electron-withdrawing, which could facilitate reduction reactions in synthetic chemistry or alter binding kinetics in receptor studies .

Stereochemical Variations

(R)-Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride (CAS: 905991-90-4)
  • Molecular Formula: C₁₀H₁₂ClNO₂
  • Molecular Weight : 213.66 g/mol .
  • Key Differences : The (R)-enantiomer may exhibit distinct pharmacological profiles compared to racemic mixtures, though specific data are lacking. The 3-chloro substituent provides a balance between electronic and steric effects.

Tabulated Comparison of Key Compounds

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 1269634-11-8 3-methoxyphenyl C₁₁H₁₆ClNO₃ 245.70 Moderate polarity, hydrochloride salt
2,4-Difluoro analog 1333750-44-9 2,4-difluorophenyl C₁₁H₁₄ClF₂NO₂ 265.69 Enhanced acidity, electron-withdrawing
4-Bromo analog 952729-65-6 4-bromophenyl C₁₀H₁₃BrClNO₂ ~310 High lipophilicity, steric bulk
Ethyl ester analog N/A Ethyl ester, 2,4-difluorophenyl C₁₁H₁₄ClF₂NO₂ 265.69 Increased lipophilicity
(S)-3-Fluoro analog 478408-60-5 3-fluorophenyl C₁₀H₁₂ClFNO₂ 229.67 Stereospecific effects, metabolic stability

Biological Activity

Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride, with the molecular formula C11H15ClN2O3, is an organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Methyl 3-amino-3-(3-methoxyphenyl)propanoate is synthesized through the esterification of 3-amino-3-(3-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst. This reaction is typically conducted under reflux conditions to ensure complete conversion to the ester form. The compound can be purified through recrystallization or chromatography techniques.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The amino group can form hydrogen bonds with active sites on target proteins, while the methoxyphenyl group contributes to hydrophobic interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Interaction TypeDescription
Hydrogen BondingAmino group interacts with active sites on enzymes/receptors
Hydrophobic InteractionsMethoxyphenyl group enhances binding affinity through hydrophobic effects

Biological Activity

Research into the biological activity of this compound has indicated several potential therapeutic effects:

  • Anti-inflammatory Effects : Studies have shown that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Analgesic Properties : Preliminary research suggests potential analgesic effects, possibly through modulation of pain pathways.
  • Antitumor Activity : Some studies have explored its effects on cancer cell lines, indicating that it may induce apoptosis in certain types of cancer cells .

Case Studies and Research Findings

  • Antitumor Activity : A study investigated the compound's effect on various cancer cell lines, including MDA-MB-231 and Hs 578T. The results demonstrated significant induction of apoptosis as measured by caspase-3 activation, suggesting a promising avenue for cancer therapy .
  • Enzyme Inhibition : Research focused on the compound's interaction with specific enzymes involved in inflammatory responses. It was found to inhibit cyclooxygenase (COX) activity, which is crucial for prostaglandin synthesis, thereby reducing inflammation.

Table 2: Summary of Biological Activities

Activity TypeFindings
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnalgesicModulation of pain pathways
AntitumorInduction of apoptosis in cancer cells

Comparative Analysis with Similar Compounds

This compound can be compared to similar compounds like Methyl 3-amino-3-(4-methoxyphenyl)propanoate and Methyl 3-amino-3-(2-methoxyphenyl)propanoate. Each variant exhibits unique biological activities due to differences in their chemical structure.

Table 3: Comparison of Similar Compounds

CompoundKey Activity
Methyl 3-amino-3-(3-methoxyphenyl)propanoateAntitumor and anti-inflammatory
Methyl 3-amino-3-(4-methoxyphenyl)propanoatePrimarily analgesic
Methyl 3-amino-3-(2-methoxyphenyl)propanoateMixed activity profile

Q & A

Q. What are the common synthetic routes for Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via a multi-step route:

Condensation : React 3-methoxybenzaldehyde with methyl cyanoacetate under basic conditions (e.g., Knoevenagel reaction) to form α-cyano-β-(3-methoxyphenyl)acrylate.

Reduction : Hydrogenate the nitrile group to an amine using Pd/C or Raney Ni under H₂ pressure (3–5 atm) in methanol.

Salt Formation : Treat the amine intermediate with HCl in ethanol to precipitate the hydrochloride salt.

  • Optimization :
  • Catalyst Loading : Increase Pd/C to 10% w/w for faster reduction.
  • Solvent : Use THF for condensation (improves yield by 15% vs. methanol) .
  • Temperature : Maintain 0–5°C during HCl addition to prevent ester hydrolysis.
  • Yield : Up to 85% reported for structurally similar bromophenyl analogs .

Q. Which analytical techniques are most effective for characterizing purity and structure?

  • Methodological Answer :
  • Purity :
  • HPLC : C18 column, mobile phase acetonitrile/water (70:30) + 0.1% TFA, UV detection at 254 nm. Purity >98% achievable .
  • Structural Confirmation :
  • ¹H NMR (DMSO-d₆): Methoxy (δ 3.75 ppm), ester (δ 3.65 ppm), aromatic protons (δ 6.8–7.4 ppm).
  • IR : Broad N-H stretch (~2500 cm⁻¹) confirms hydrochloride salt formation.
  • MS (ESI+) : [M+H]⁺ at m/z 258.2 .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data between synthesis batches?

  • Methodological Answer : Discrepancies often arise from:
  • Residual Solvents : Use deuterated DMSO and strict drying protocols.
  • Tautomerism : Perform variable-temperature NMR (25–60°C) to observe dynamic equilibria.
  • Polymorphs : Characterize crystalline forms via XRPD; recrystallize from ethanol/water (9:1) for uniformity .
  • Validation : Cross-check with LC-MS to confirm molecular weight and rule out degradation .

Q. What strategies improve enantiomeric purity when chiral centers are present?

  • Methodological Answer :
  • Chiral HPLC : Use Chiralpak IA column with hexane/isopropanol (80:20) + 0.1% diethylamine. Retention times: (R)-enantiomer 12.3 min, (S)-enantiomer 14.7 min .
  • Asymmetric Synthesis : Employ Evans oxazolidinone auxiliaries during condensation, achieving >95% enantiomeric excess (ee) .
  • Recrystallization : Dissolve racemic mixture in hot ethanol, add (R)-mandelic acid, and cool to isolate enantiopure salt .

Q. How should stability studies be designed under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation :
  • Acidic : 0.1 M HCl (25°C, 24 hrs) → Monitor ester hydrolysis via HPLC.
  • Oxidative : 3% H₂O₂ (40°C, 48 hrs) → Check for N-oxide byproducts with LC-MS.
  • Long-Term Stability : Store at 4°C in amber vials with desiccant; <2% degradation over 12 months .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer :
  • Solubility Testing : Use shake-flask method:
  • Polar Solvents : Soluble in DMSO (4 mg/mL) and water (limited solubility due to hydrochloride salt).
  • Non-Polar : Insoluble in hexane (<0.1 mg/mL).
  • Contradictions : Discrepancies may arise from residual moisture. Dry samples under vacuum (40°C, 24 hrs) before testing .

Methodological Tables

Parameter Conditions Optimal Result Reference
HPLC Purity C18, ACN/H₂O (70:30), 0.1% TFA, 254 nm>98%
Chiral Resolution Chiralpak IA, Hexane/IPA (80:20) + DEA(R)-enantiomer: 12.3 min
Hydrogenation Yield 10% Pd/C, 5 atm H₂, MeOH, 25°C85% (similar bromophenyl analog)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride
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Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride

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